2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid
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Overview
Description
2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid typically involves the chlorination of thiophene followed by amino acid functionalization. One common method includes the reaction of 5-chlorothiophene-3-carboxylic acid with ammonia to introduce the amino group, followed by a series of steps to form the propanoic acid structure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The exact mechanism of action of 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and thiophene groups. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
- 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid
- 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid
- 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid
Comparison: 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This positioning can result in different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
2-amino-3-(5-chlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H,10,11) |
InChI Key |
KCKBVFFCLXOLQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)Cl |
Origin of Product |
United States |
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